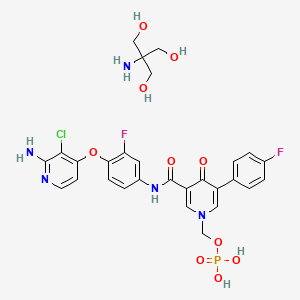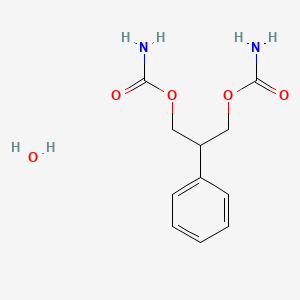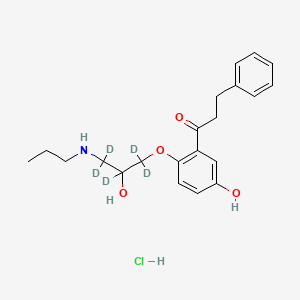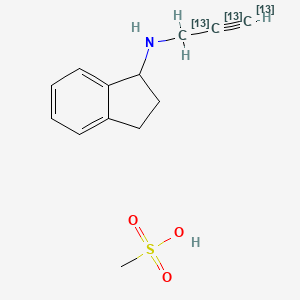
Pkc-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pkc-IN-1 is a potent, ATP-competitive, and reversible inhibitor of conventional protein kinase C (PKC) enzymes . It has Ki values of 5.3 and 10.4 nM for human PKCβ and PKCα, respectively, and IC50 values of 2.3, 8.1, 7.6, 25.6, 57.5, 314, 808 nM for PKCα, PKCβI, PKCβII, PKCθ, PKCγ, PKC mu, and PKCε, respectively .
Aplicaciones Científicas De Investigación
Stem Cell Research : PKC inhibitors like PKC-IN-1 are crucial in embryonic stem cell research. They play a significant role in the derivation and maintenance of human, rat, and mouse embryonic stem cells. PKC inhibition is linked to changes in the stem cell transcriptome and epigenetic modifications, impacting self-renewal capacity and differentiation processes (Sun et al., 2022).
Neurological Disorders : In the context of neurological disorders, research on PKC has identified a second locus related to paroxysmal kinesigenic choreoathetosis, a rare movement disorder. This highlights the potential of PKC-related genes in understanding and treating such disorders (Valente et al., 2000).
Cancer Research : Studies on alpha-protein kinase C in human astrocytomas suggest its role in malignant progression. The expression pattern of alpha-PKC in various grades of astrocytomas indicates its potential as a biological marker for malignancy and its involvement in tumor development (Benzil et al., 1992).
Drug Development and Pharmacokinetics : PKC-IN-1’s relevance is also seen in pharmacokinetic/pharmacodynamic modeling, which is essential in translational drug research. Such modeling integrates diverse information sets to manage risk and predict efficacy and safety in humans, highlighting the role of PKC in drug development (Gibbs, 2010).
Alternative Energy Research : Intriguingly, PKC has been studied in the context of electricity generation in remote areas using Bryophyllum pinnatum leaves. This innovative research from Bangladesh demonstrates the feasibility of using PKC (Pathor Kuchi leaf) for practical electricity production (Khan et al., 2019).
Broader Implications in Cancer Treatment : Protein kinase C is a widely studied signaling kinase with implications in cell cycle progression, tumorigenesis, and metastatic dissemination. Understanding the role of individual PKC isozymes in cancer progression and their potential as pharmacological targets is critical for cancer treatment (Garg et al., 2014).
Mechanism-Based Drug Research : PKC is also important in mechanism-based pharmacokinetic-pharmacodynamic modeling. This approach improves drug efficacy and safety predictions using in vitro and in vivo data, emphasizing the role of PKC in drug response mechanisms (Danhof et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
[(2S,5R)-2,5-dimethyl-4-(oxan-4-ylmethyl)piperazin-1-yl]-[3-[(5-fluoro-2-methylpyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37FN8O2/c1-15-12-33(16(2)11-32(15)13-18-6-8-36-9-7-18)24(35)34-14-19-21(25(34,4)5)30-31-22(19)29-23-20(26)10-27-17(3)28-23/h10,15-16,18H,6-9,11-14H2,1-5H3,(H2,27,28,29,30,31)/t15-,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXZBPBWIGORKP-CVEARBPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN([C@@H](CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37FN8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pkc-IN-1 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B1139353.png)